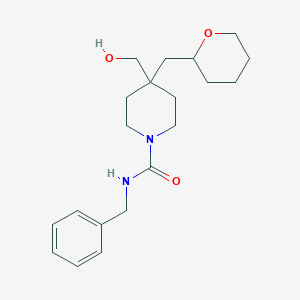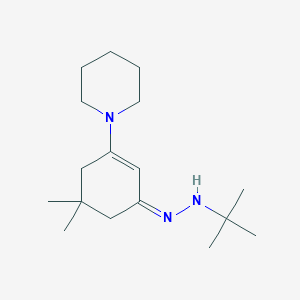![molecular formula C23H24N2O2S B6023397 {1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6023397.png)
{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone, also known as MTIPP, is a potent and selective antagonist of the dopamine D3 receptor. It has been shown to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone has been extensively studied for its potential therapeutic applications in the treatment of drug addiction and other neurological disorders. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of substance abuse disorders.
In addition to its potential applications in addiction treatment, this compound has also been studied for its potential use in the treatment of schizophrenia. Dopamine dysregulation is thought to be a key factor in the development of schizophrenia, and D3 receptor antagonists like this compound may be able to modulate this dysregulation and improve symptoms.
Wirkmechanismus
{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone acts as a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical dopamine pathways in the brain. These pathways are involved in reward and motivation, and dysfunction in these pathways has been implicated in addiction and other neurological disorders.
By blocking the D3 receptor, this compound may be able to modulate dopamine signaling in these pathways and reduce drug-seeking behavior and other symptoms associated with addiction and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce drug-seeking behavior in models of addiction, suggesting that it may be able to modulate reward and motivation pathways in the brain.
In addition, this compound has been shown to have antipsychotic effects in animal models of schizophrenia. It has been shown to reduce hyperactivity and improve cognitive function in these models, suggesting that it may be useful in the treatment of this disorder.
Vorteile Und Einschränkungen Für Laborexperimente
{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone has a number of advantages and limitations for use in lab experiments. One advantage is that it is a selective antagonist of the D3 receptor, which allows for more specific targeting of this receptor compared to other compounds that may interact with multiple dopamine receptors.
However, one limitation is that this compound has relatively low solubility in water, which can make it difficult to work with in some experimental settings. In addition, its potency and selectivity may make it more difficult to study in vivo compared to other compounds that interact with multiple receptors.
Zukünftige Richtungen
There are a number of future directions for research on {1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone. One area of interest is in the development of more soluble analogs of the compound that may be easier to work with in experimental settings.
In addition, there is interest in exploring the potential therapeutic applications of this compound in the treatment of other neurological disorders, such as Parkinson's disease and depression. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in these areas.
Synthesemethoden
{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone can be synthesized using a multi-step process involving the reaction of 2-naphthylmagnesium bromide with 4-methyl-1,3-thiazol-5-carboxylic acid followed by the coupling of the resulting product with 3-(4-bromobenzoyl)propionic acid and piperidine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-1-[3-(naphthalene-2-carbonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-16-21(28-15-24-16)10-11-22(26)25-12-4-7-20(14-25)23(27)19-9-8-17-5-2-3-6-18(17)13-19/h2-3,5-6,8-9,13,15,20H,4,7,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOHTGJVAHSCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCCC(C2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-(4-propyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B6023319.png)
![9-(1-methyl-1H-pyrazol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6023321.png)
![2-[(4-methoxybenzyl)amino]-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6023324.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(2,5-dimethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023356.png)
![1-[(1-{[1-(1,3-benzothiazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B6023361.png)
![6-bromo-8-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6023365.png)


![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-thiophenecarboxamide](/img/structure/B6023379.png)
![N-cyclopropyl-3-[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6023390.png)

![2-[4-({methyl[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenyl]-6-(3-pyridinyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B6023405.png)
![methyl 3-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B6023408.png)